molecular formula C14H12N4 B12859324 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine

1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B12859324
M. Wt: 236.27 g/mol
InChI Key: IFRMKLIKZRXYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with phenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of phenylhydrazine with 4-acetylpyridine in the presence of acetic acid. The reaction mixture is stirred for 20-30 minutes, resulting in the formation of the desired product . Another method involves the Vilsmeier-Haack reaction, where the Schiff base derived from phenylhydrazine and 4-acetylpyridine is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in the design of new compounds with tailored biological activities and material properties .

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

1-phenyl-3-pyridin-4-ylpyrazol-4-amine

InChI

InChI=1S/C14H12N4/c15-13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11/h1-10H,15H2

InChI Key

IFRMKLIKZRXYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.